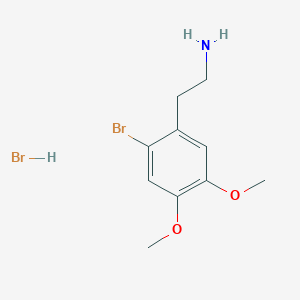
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine;hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of phenethylamine, characterized by the presence of bromine and methoxy groups on the benzene ring. This compound is often used in scientific research due to its interesting chemical and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine typically involves the bromination of 4,5-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The process involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,5-dimethoxyphenethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces the corresponding amine .
Aplicaciones Científicas De Investigación
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a model compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction is mediated through the binding of the compound to the receptor’s active site, leading to conformational changes that trigger downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A structurally similar compound with similar pharmacological properties.
2,5-Dimethoxy-4-bromophenethylamine: Another related compound with comparable chemical behavior.
Uniqueness
2-(2-Bromo-4,5-dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it valuable for research and potential therapeutic applications .
Propiedades
Número CAS |
164020-79-5 |
|---|---|
Fórmula molecular |
C10H15Br2NO2 |
Peso molecular |
341.04 g/mol |
Nombre IUPAC |
2-(2-bromo-4,5-dimethoxyphenyl)ethylazanium;bromide |
InChI |
InChI=1S/C10H14BrNO2.BrH/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |
Clave InChI |
YCLCCQUDHAHZRK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CCN)Br)OC.Br |
SMILES canónico |
COC1=C(C=C(C(=C1)CC[NH3+])Br)OC.[Br-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















